Dgk|A-IN-3

DGKα inhibition Biochemical IC₅₀ Structure–activity relationship

DGKα-IN-3 (Example 25, CAS 2648418-86-2) is an intermediate-potency DGKα inhibitor (IC50=283 nM) with an aminoquinolone scaffold devoid of serotonin receptor off-target activity. Unlike ultra-potent inhibitors that saturate target engagement, its mid-nanomolar potency provides a wider dynamic range for dose-response experiments in T-cell signaling, anergy reversal, and anti-PD-1 combination studies. For labs upgrading from ritanserin or R59022, DGKα-IN-3 offers ~53–71-fold greater potency and cleaner pharmacology. Ideal as a calibration reference for screening cascades. Supplied at ≥98% purity with batch QC (NMR, HPLC).

Molecular Formula C26H27F3N4O3
Molecular Weight 500.5 g/mol
Cat. No. B12385529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgk|A-IN-3
Molecular FormulaC26H27F3N4O3
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC4(CC3)CCN(C4)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C26H27F3N4O3/c1-31-20-5-3-2-4-19(20)22(21(23(30)34)24(31)35)32-13-10-25(11-14-32)12-15-33(16-25)17-6-8-18(9-7-17)36-26(27,28)29/h2-9H,10-16H2,1H3,(H2,30,34)
InChIKeyYDZYVISDMFCTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DGKα-IN-3 (Dgk|A-IN-3): A Selective Diacylglycerol Kinase Alpha Inhibitor for Cancer Immunology Research


DGKα-IN-3 (also referred to as Dgk|A-IN-3, Example 25, CAS 2648418-86-2) is a synthetic small-molecule inhibitor of diacylglycerol kinase alpha (DGKα), a lipid kinase that negatively regulates T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA) . The compound has a molecular formula of C₂₆H₂₇F₃N₄O₃ and a molecular weight of 500.51 g/mol . It was disclosed in patent WO2021105115 as part of a series of aminoquinolone-based DGKα inhibitors and is available from multiple commercial vendors at standard purity levels of ≥98% .

Why DGKα-IN-3 Cannot Be Simply Substituted with Other DGKα Inhibitors in Research Protocols


DGKα inhibitors span an extremely wide potency range—from low nanomolar to high micromolar—depending on chemotype, binding mode, and isoform selectivity profile [1]. Within the single patent family WO2021105115 alone, reported DGKα IC₅₀ values range over approximately 300-fold, demonstrating that even closely related structural analogs yield markedly different biochemical activities [2]. Furthermore, the DGKα inhibitor landscape has undergone rapid evolution: early tool compounds such as R59022 and ritanserin suffer from poor isoform selectivity and off-target serotonin receptor activity, while recent clinical-stage candidates such as BAY2862789 (pasodacigib) and BMS-986408 achieve sub-nanomolar potency with oral bioavailability [3]. Substituting one DGKα inhibitor for another without accounting for these differences in potency, selectivity, and pharmacological properties can lead to irreproducible T-cell activation results, confounding data interpretation in immuno-oncology studies [4].

DGKα-IN-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


DGKα-IN-3 vs. DGKα-IN-2: Intra-Patent Potency Comparison Reveals ~314-Fold Difference in DGKα Biochemical IC₅₀

DGKα-IN-3 (Example 25) and DGKα-IN-2 (Example 48) originate from the same patent WO2021105115 and share the aminoquinolone scaffold, yet exhibit a striking difference in DGKα inhibitory potency . DGKα-IN-3 displays an IC₅₀ of 283 nM, whereas DGKα-IN-2 achieves an IC₅₀ of 0.9 nM—representing an approximately 314-fold difference in biochemical potency within the same chemical series [1]. This large potency gap underscores that subtle structural modifications within this chemotype profoundly affect target engagement and should guide compound selection based on the desired level of DGKα blockade.

DGKα inhibition Biochemical IC₅₀ Structure–activity relationship

DGKα-IN-3 vs. AMB639752: ~15-Fold Improved Potency Over an Earlier-Generation DGKα Inhibitor

AMB639752 was identified through virtual screening as a selective DGKα inhibitor and was reported with an IC₅₀ of 4.3 ± 0.6 μM (4,300 nM) against DGKα [1]. In cross-study comparison, DGKα-IN-3 (IC₅₀ = 283 nM) exhibits approximately 15-fold greater biochemical potency than AMB639752 . However, it should be noted that AMB639752 has been characterized in intact-cell assays for functional rescue of restimulation-induced cell death (RICD) in SAP-deficient lymphocytes, a level of cellular validation not currently reported for DGKα-IN-3 [2].

DGKα potency comparison Cross-study benchmark Inhibitor evolution

DGKα-IN-3 vs. Clinical-Stage DGKα Inhibitor BAY2862789 (Pasodacigib): ~566-Fold Potency Gap with Oral Bioavailability

BAY2862789 (pasodacigib) is a clinical-stage, orally bioavailable DGKα inhibitor with a reported pIC₅₀ of 9.3, corresponding to an IC₅₀ of approximately 0.5 nM against human DGKα, as disclosed in patent US11998539B2 (Example 298) [1]. DGKα-IN-3 (IC₅₀ = 283 nM) is approximately 566-fold less potent than BAY2862789 in biochemical DGKα inhibition . Critically, BAY2862789 has demonstrated in vivo antitumor efficacy in syngeneic mouse models, synergistic combination activity with anti-PD-1/PD-L1 agents, and is currently in Phase 1 clinical evaluation (NCT05858164) [2]. No equivalent in vivo efficacy, pharmacokinetic, or safety data are publicly available for DGKα-IN-3, limiting its role to in vitro and preclinical tool compound applications.

Clinical benchmark Translational gap Oral bioavailability

DGKα-IN-3 vs. R59022 and Ritanserin: Improved Potency Over Legacy DGKα Inhibitors with Reduced Off-Target Receptor Activity

Legacy DGKα inhibitors R59022 (IC₅₀ = 2.8 μM) and ritanserin (IC₅₀ ≈ 15–20 μM against DGKα) are also potent serotonin 5-HT₂ receptor antagonists, which complicates interpretation of results in immune cell assays where serotonin signaling may confound T-cell readouts [1]. DGKα-IN-3 (IC₅₀ = 283 nM) is approximately 10-fold more potent than R59022 and approximately 53–71-fold more potent than ritanserin in biochemical DGKα inhibition . DGKα-IN-3 is described as a selective DGKα inhibitor by multiple commercial vendors and, originating from a dedicated medicinal chemistry program (WO2021105115) distinct from the ritanserin chemotype, is expected to lack the confounding 5-HT₂ receptor activity that limits the utility of ritanserin and R59022 as DGKα tool compounds .

Selectivity advantage Legacy compound comparison Serotonin receptor

DGKα-IN-3 Occupies a Potency Niche Between Early-Generation and Ultra-Potent Inhibitors, Enabling Titratable DGKα Blockade

Mapping DGKα-IN-3 within the broader inhibitor landscape reveals a distinct potency tier. Ultra-potent inhibitors (DGKα-IN-2: 0.9 nM; BAY2862789: 0.5 nM; BMS-502: 4.6 nM) operate in the sub- to low-nanomolar range, while early-generation tool compounds (AMB639752: 4.3 μM; R59022: 2.8 μM; ritanserin: ~15–20 μM) reside in the micromolar range [1]. DGKα-IN-3, at 283 nM, occupies an intermediate position—approximately 10–70-fold more potent than early-generation inhibitors yet approximately 300–600-fold less potent than the most advanced clinical candidates . This intermediate potency may be advantageous in experimental designs where complete DGKα ablation (achieved by ultra-potent inhibitors) masks graded dose-response relationships or where partial pathway inhibition better models physiological levels of DGKα modulation.

Potency-based selection Titratable pharmacology DGKα inhibitor classification

Optimal Research and Procurement Scenarios for DGKα-IN-3 Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Titratable, Non-Saturating DGKα Inhibition in T-Cell Activation Assays

Researchers investigating the concentration-dependent effects of DGKα inhibition on TCR signaling, DAG accumulation, and downstream PKC/Ras/ERK pathway activation may benefit from DGKα-IN-3's intermediate IC₅₀ of 283 nM . Unlike ultra-potent inhibitors (e.g., DGKα-IN-2 at 0.9 nM or BAY2862789 at 0.5 nM) that may produce near-complete target engagement even at low nanomolar concentrations, DGKα-IN-3 enables a wider dynamic range for dose-response experiments, facilitating the identification of threshold effects and partial inhibition phenotypes. This is particularly relevant for studies where complete DGKα blockade masks subtle regulatory effects on T-cell anergy reversal [1].

Structure–Activity Relationship (SAR) Studies Within the Aminoquinolone DGKα Inhibitor Series

DGKα-IN-3 (Example 25) and DGKα-IN-2 (Example 48) represent two defined points within the same aminoquinolone chemical series disclosed in WO2021105115, with an approximately 314-fold difference in DGKα IC₅₀ arising from specific structural modifications . Procurement of both compounds enables systematic SAR exploration to understand the molecular determinants of DGKα potency within this scaffold. This intra-series comparison is valuable for medicinal chemistry groups developing next-generation DGKα inhibitors who need to map pharmacophoric features responsible for the potency shift from mid-nanomolar to sub-nanomolar range.

Clean-Pharmacology DGKα Tool Compound: Replacing Ritanserin and R59022 in T-Cell Immunology Research

For immunology laboratories currently using ritanserin or R59022 as DGKα inhibitors, DGKα-IN-3 offers a substantially cleaner pharmacological profile . Ritanserin (DGKα IC₅₀ ≈ 15–20 μM) and R59022 (DGKα IC₅₀ = 2.8 μM) are both potent serotonin 5-HT₂ receptor ligands, introducing a known confounding variable in T-cell assays where serotonin signaling can independently modulate immune responses [1]. DGKα-IN-3, with ~53–71-fold greater DGKα potency than ritanserin and a distinct aminoquinolone chemotype unrelated to serotonin receptor pharmacology, enables more selective interrogation of DGKα-dependent T-cell phenotypes with reduced risk of off-target effects. This makes it a superior tool compound for studies aiming to isolate the contribution of DGKα to T-cell anergy, cytokine production, and anti-PD-1 combination responses [2].

Benchmarking Novel DGKα Inhibitors Against an Intermediate-Potency Reference Standard

Drug discovery programs developing novel DGKα inhibitors require well-characterized reference compounds spanning multiple potency tiers for biochemical assay validation and head-to-head benchmarking . DGKα-IN-3, with its defined IC₅₀ of 283 nM and commercial availability at ≥98% purity with batch QC documentation (NMR, HPLC, GC), serves as an accessible intermediate-potency reference standard [1]. Including DGKα-IN-3 alongside ultra-potent controls (e.g., DGKα-IN-2 or BMS-502) and legacy controls (e.g., R59022) in screening cascades provides a comprehensive potency calibration that strengthens SAR interpretation and hit-to-lead decision-making.

Quote Request

Request a Quote for Dgk|A-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.